2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazine ring, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene and thiazine intermediates separately, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxylic acid groups may produce the corresponding alcohols.
Scientific Research Applications
2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Thiazine derivatives: Compounds with thiazine rings and varying substituents.
Uniqueness
What sets 2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O5S2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4S)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5S2/c1-7-6-23-12(16-10(7)13(18)19)11(14(20)21)15-9(17)5-8-3-2-4-22-8/h2-4,10-11H,1,5-6H2,(H,15,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1 |
InChI Key |
VBBNCGUNWSPHOY-QWRGUYRKSA-N |
Isomeric SMILES |
C=C1CSC(=N[C@@H]1C(=O)O)[C@@H](C(=O)O)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C=C1CSC(=NC1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.